molecular formula C15H14ClN3O3 B5751727 (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate

(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate

Cat. No.: B5751727
M. Wt: 319.74 g/mol
InChI Key: LHXFRAJOTQFEEW-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound that features a pyridine ring, an amino group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.

    Formation of the Phenoxyacetate Moiety: The phenoxyacetate moiety is synthesized by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Coupling Reaction: The final step involves coupling the pyridine derivative with the phenoxyacetate moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding molecular mechanisms in cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (E)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.

    4-Chloro-3-methylphenoxyacetic acid: A simpler derivative lacking the pyridine and amino groups.

    4-Amino-2-chloropyridine: A related compound with a similar pyridine structure but different substituents.

Uniqueness

(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is unique due to its combination of a pyridine ring, an amino group, and a phenoxyacetate moiety

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-10-8-12(2-3-13(10)16)21-9-14(20)22-19-15(17)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFRAJOTQFEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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